4-Hydroxy Phenylbutazone-d9
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Description
4-Hydroxy Phenylbutazone-d9 is a labeled analogue of 4-Hydroxy Phenylbutazone . It is an impurity in the production of Phenylbutazone . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C19H11D9N2O3 . The molecular weight is 333.43 .Physical And Chemical Properties Analysis
The molecular formula of this compound is C19H11D9N2O3 . The molecular weight is 333.43 .Mechanism of Action
The mechanism of action of Phenylbutazone, the parent compound of 4-Hydroxy Phenylbutazone-d9, involves binding to and inactivating prostaglandin H synthase and prostacyclin synthase through peroxide (H2O2) mediated deactivation. The reduced production of prostaglandin leads to reduced inflammation of the surrounding tissues .
Safety and Hazards
properties
IUPAC Name |
4-hydroxy-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-14-19(24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEBWXHYBNAYKI-ABVHXWLASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857757 |
Source
|
Record name | 4-(~2~H_9_)Butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246819-23-7 |
Source
|
Record name | 4-(~2~H_9_)Butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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